molecular formula C13H12O3 B2857438 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid CAS No. 174186-43-7

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid

Cat. No. B2857438
CAS RN: 174186-43-7
M. Wt: 216.236
InChI Key: KDCZYMGWMLNLLY-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is a chemical compound with the empirical formula C12H12O2 . Its molecular weight is 188.22 .


Molecular Structure Analysis

The SMILES string for “6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is OC1=CC(C(CCCC2)=C2O3)=C3C=C1 . The InChI code is 1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 .

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis and reactions of related furan carboxylic acids have been extensively studied. For instance, Görlitzer and Kramer (2000) detailed the synthesis of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carbonsäureestern, starting from the saponification of ethyl 3-aminobenzo[b]furan-2-carboxylate. This work highlights the potential for creating antiallergic compounds through various chemical reactions including esterification, alkylation, and decarboxylation processes (Görlitzer & Kramer, 2000). Similar findings are reported in another study by the same authors, emphasizing the antiallergic potential of these compounds (Görlitzer & Kramer, 2000).

Polymer Chemistry Applications

In the realm of polymer chemistry, Wilsens et al. (2014) explored the synthesis of novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid. This research is significant for the development of materials with enhanced hydrogen bonding capabilities, which can lead to improvements in polymer properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Material Science and Heteroaromatic Compounds Synthesis

Further, the synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes by Racané et al. (2003) demonstrates the versatility of furan carboxylic acids in creating heteroaromatic compounds with potential applications in material science and organic electronics (Racané, Tralić-Kulenović, Boykin, & Karminski-Zamola, 2003).

Coordination Chemistry

Moreover, studies on the coordination modes around Cu(II) cations with benzo[b]furancarboxylic acids by Drzewiecka et al. (2013) contribute to our understanding of the metal-ligand interactions in coordination chemistry. This research may inform the design of new metal-organic frameworks (MOFs) or catalytic systems (Drzewiecka, Kozioł, Klepka, Wolska, Jiménez‐Pulido, Lis, Ostrowska, & Struga, 2013).

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCZYMGWMLNLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of magnesium (345 mg) in tetrahydrofuran (5 ml) was added 6-bromo-1,2,3,4-tetrahydrodibenzofuran (3.39 g) in tetrahydrofuran (15 ml) dropwise. The mixture was refluxed for 1 hour and cooled to 4° C. Dry ice (2.7 g) was added to the mixture and the mixture was stirred at ambient temperature for 30 minutes. To the mixture was added 3.6% hydrochloric acid and chloroform. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized from n-hexane to give 1,2,3,4-tetrahydrodibenzofuran-6-carboxylic acid (2.60 g).
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
6-bromo-1,2,3,4-tetrahydrodibenzofuran
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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